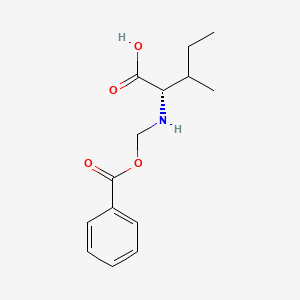

N-Cbz-L-isoleucine

Description

N-Cbz-L-Isoleucine (CAS: 3160-59-6) is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₄H₁₉NO₄, with a molecular weight of 265.30 g/mol . The compound features a benzyloxycarbonyl (Cbz) group attached to the α-amino group of L-isoleucine, serving as a temporary protecting group during solid-phase peptide synthesis (SPPS). This protection prevents unwanted side reactions and allows selective deprotection under mild hydrogenolytic conditions .

Key properties include:

Properties

IUPAC Name |

(2S)-2-(benzoyloxymethylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-9-19-14(18)11-7-5-4-6-8-11/h4-8,10,12,15H,3,9H2,1-2H3,(H,16,17)/t10?,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCMGOSOTICHPN-KFJBMODSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)NCOC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-isoleucine typically involves multiple steps One common method starts with the protection of the amino group using a benzoyl group

Industrial Production Methods

Industrial production methods for this compound often involve the use of automated synthesis machines that can handle multiple steps in a single setup. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-isoleucine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzoyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

Role in Organic Synthesis

N-Cbz-L-isoleucine serves as a crucial intermediate in the synthesis of peptides and other organic compounds. The carbobenzyloxy (CBZ) group is widely used to protect amino groups during peptide synthesis, allowing for selective reactions without interference from the amino functionalities.

Key Benefits:

- Protection of Functional Groups: The CBZ group can be easily removed under mild conditions, making it ideal for sequential synthesis steps.

- Facilitation of Peptide Coupling: It enhances the stability of the amino acid during coupling reactions.

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for developing various therapeutic agents. Its role as a building block in peptide synthesis is particularly noteworthy.

Case Study: Peptide Therapeutics

Research indicates that peptides containing isoleucine are effective in treating metabolic disorders. For instance, studies have shown that dietary isoleucine levels can significantly influence metabolic health and insulin sensitivity in mice .

| Study | Findings |

|---|---|

| Yu et al. (2021) | Isoleucine restriction improved glucose tolerance and reduced adiposity in lean mice. |

| Green et al. (2023) | Extended healthspan and lifespan in mice through dietary manipulation of isoleucine levels. |

Biochemical Research

This compound has been employed in biochemical studies to investigate its effects on cellular processes.

Induction of Epithelial Defensin Expression

A study demonstrated that L-isoleucine could induce the expression of epithelial β-defensins, which play a role in immune response . The findings revealed that L-isoleucine significantly increased defensin expression compared to its D-enantiomer.

| Treatment | Fold Induction |

|---|---|

| No treatment | 1.0 ± 0.17 |

| L-isoleucine | 5.0 ± 0.17 |

| D-isoleucine | 1.3 ± 0.23 |

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. For example, peptides derived from isoleucine have shown competitive inhibition against enzymes involved in bacterial metabolism, such as cysteine synthase from Leishmania major.

Case Study: Inhibition of Cysteine Synthase

Peptides based on this compound were tested for their inhibitory effects on cysteine synthase, revealing significant potential for developing antimicrobial agents .

| Peptide | IC50 (µM) |

|---|---|

| DYVI | 5 |

Mechanism of Action

The mechanism of action of N-Cbz-L-isoleucine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares N-Cbz-L-Isoleucine with four related derivatives:

Key Observations :

- Protecting Group Stability: The Cbz group in this compound is removed via hydrogenolysis, whereas the Boc group (in N-Boc-L-Isoleucine) requires acidic conditions (e.g., trifluoroacetic acid) .

- Solubility : Acetylated derivatives (e.g., N-Acetyl-L-Isoleucine) exhibit higher aqueous solubility, making them suitable for biological assays .

Drug Development

Biological Activity

N-Cbz-L-isoleucine, a carbobenzyloxy derivative of the amino acid isoleucine, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound is synthesized through the protection of the amino group of L-isoleucine with a carbobenzyloxy (Cbz) group. This modification enhances its stability and solubility in organic solvents, making it suitable for various biological assays. The synthesis typically involves the following steps:

- Protection of L-Isoleucine : The amino group is reacted with benzyl chloroformate to form this compound.

- Purification : The product is purified using chromatography methods to obtain high purity levels necessary for biological testing.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated a series of carbobenzyloxy derivatives, including this compound, for their ability to inhibit cancer cell growth. The results showed low IC50 values against human cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cell lines, suggesting its potential as an antitumor agent .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 12.5 | Significant |

| A549 | 10.0 | Significant |

| MGC-803 | 15.0 | Moderate |

| MCF-7 | 20.0 | Moderate |

The mechanism behind the antiproliferative activity of this compound may involve inhibition of topoisomerases, which are crucial for DNA replication and transcription. Compounds similar to this compound have been shown to interact with topoisomerase IIα, leading to DNA damage and subsequent cell death . Molecular docking studies further elucidate these interactions, providing insights into how these compounds can serve as leads for novel anticancer therapies.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties, particularly against certain bacterial strains. Its structural similarity to natural amino acids allows it to interfere with protein synthesis in bacteria by inhibiting aminoacyl-tRNA synthetases . This mechanism suggests that this compound could be developed into an antibiotic agent.

Case Studies

- Anticancer Activity : In a controlled study involving various derivatives of N-Cbz amino acids, this compound exhibited a notable reduction in cell viability in HeLa cells when treated at concentrations above 10 µM over 48 hours .

- Antimicrobial Testing : A separate investigation assessed the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 5-10 µg/mL, indicating promising antibacterial potential .

Q & A

Basic: What are the common synthetic routes for preparing N-Cbz-L-isoleucine, and how are protecting groups managed during synthesis?

This compound is typically synthesized via carbobenzoxylation of L-isoleucine using benzyl chloroformate (Cbz-Cl) under alkaline conditions. The reaction requires precise pH control (pH 8–9) to ensure selective protection of the amine group while avoiding side reactions. After protection, methyl groups can be introduced via methylating agents like methyl iodide, followed by deprotection using hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (e.g., HBr in acetic acid) . Methodological considerations include solvent choice (e.g., DCM or THF for solubility) and monitoring reaction progress via TLC or HPLC to confirm intermediate purity.

Basic: How is this compound characterized to confirm structural integrity and purity in academic research?

Characterization involves a combination of spectroscopic and chromatographic methods:

- NMR : ¹H and ¹³C NMR verify the presence of the Cbz group (e.g., aromatic protons at δ 7.2–7.4 ppm) and methyl substituents.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for peptide synthesis).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at 323.39 m/z for N-Cbz-N-methyl-L-isoleucine) .

- Melting Point : Consistency with literature values (e.g., 98–100°C) ensures crystallinity and absence of impurities .

Advanced: What strategies mitigate racemization during this compound incorporation into peptide chains?

Racemization at the α-carbon is a critical challenge in solid-phase peptide synthesis (SPPS). To minimize this:

- Activation Reagents : Use coupling agents like HATU or PyBOP with DIEA, which reduce reaction time and epimerization risk.

- Temperature Control : Conduct couplings at 0–4°C to slow base-catalyzed racemization.

- Monitoring : Employ CD spectroscopy or chiral HPLC post-synthesis to quantify D-isoleucine contamination (<1% acceptable for most applications) .

- Side-Chain Protection : Use orthogonal protecting groups (e.g., tert-butyl for carboxyl groups) to avoid premature deprotection .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound derivatives?

Unexpected NOE signals in NMR may arise from conformational flexibility or impurities. Methodological steps include:

- 2D NMR : Perform COSY, HSQC, and NOESY to assign peaks and identify through-space interactions.

- Dynamic NMR : Variable-temperature studies (e.g., 25–50°C) to detect slow conformational exchanges.

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments.

- Replicate Synthesis : Repeat the synthesis under controlled conditions to rule out batch-specific anomalies .

Basic: What role does this compound play in peptide synthesis, and how does it compare to other protecting groups?

The Cbz group offers stability under acidic and basic conditions, making it ideal for stepwise SPPS. Compared to Fmoc (base-labile) and Boc (acid-labile), Cbz requires harsher deprotection (H₂/Pd-C), limiting its use in sensitive sequences. However, its orthogonality to tert-butyl and trityl groups allows for complex peptide architectures. For example, Cbz-protected isoleucine is preferred in segments requiring selective deprotection .

Advanced: How can researchers optimize reaction yields for this compound derivatives in sterically hindered environments?

Steric hindrance (e.g., from β-branched side chains) reduces nucleophilicity. Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (DMF, NMP) to enhance reagent solubility.

- Microwave Synthesis : Apply microwave irradiation (e.g., 50–100 W, 80°C) to accelerate reaction kinetics.

- Catalysis : Use DMAP or DBU as catalysts to activate the carboxyl group.

- Iterative Coupling : Repeat coupling steps with fresh reagents to drive reactions to completion .

Advanced: What analytical approaches validate the enantiomeric purity of this compound in asymmetric synthesis?

Enantiopurity is validated via:

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane:isopropanol (90:10) to separate L/D isomers.

- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +12.5° for L-isoleucine derivatives).

- Marfey’s Reagent : Derivatize free amines post-deprotection and analyze by LC-MS to quantify enantiomeric excess (>99% ee) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., HBr in acetic acid).

- Waste Disposal : Quench hydrogenation catalysts (Pd-C) with water before disposal to prevent exothermic reactions.

- Storage : Keep in airtight containers under inert gas (N₂) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.